molecular formula C14H18N2O5S B2458183 6-ethyl 3-methyl 2-acetamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 887888-83-7

6-ethyl 3-methyl 2-acetamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No.: B2458183
CAS No.: 887888-83-7
M. Wt: 326.37
InChI Key: WXNYWSUNFFJNBB-UHFFFAOYSA-N
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Description

6-Ethyl 3-methyl 2-acetamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a complex organic compound characterized by its intricate molecular structure

Properties

IUPAC Name

6-O-ethyl 3-O-methyl 2-acetamido-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5S/c1-4-21-14(19)16-6-5-9-10(7-16)22-12(15-8(2)17)11(9)13(18)20-3/h4-7H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNYWSUNFFJNBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-ethyl 3-methyl 2-acetamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate typically involves multiple steps, starting with the construction of the thieno[2,3-c]pyridine core. This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminothiophene derivatives and pyridine derivatives. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst may be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, often in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity may be explored for potential therapeutic applications.

  • Medicine: It could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

  • Industry: It may find use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 6-ethyl 3-methyl 2-acetamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism would depend on the biological context in which it is studied, but it may involve binding to receptors or enzymes, leading to downstream effects.

Comparison with Similar Compounds

  • 6-Benzyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

  • Clopidogrel USP Related Compound B

Uniqueness: 6-Ethyl 3-methyl 2-acetamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is unique due to its specific structural features, such as the presence of both ethyl and methyl groups, as well as the acetamido and dicarboxylate functionalities. These features may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

Chemical Structure and Properties

The compound belongs to the class of thieno[2,3-c]pyridine derivatives, characterized by a fused thieno and pyridine ring system. Its structure can be represented as follows:

  • Molecular Formula : C14_{14}H15_{15}N1_{1}O4_{4}S
  • Molecular Weight : 285.34 g/mol

Table 1: Basic Properties

PropertyValue
Molecular FormulaC14_{14}H15_{15}N1_{1}O4_{4}S
Molecular Weight285.34 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

Research indicates that compounds similar to 6-ethyl 3-methyl 2-acetamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate exhibit various biological activities including:

  • Antimicrobial Activity : These compounds have shown effectiveness against a range of bacterial strains.
  • Anticancer Properties : They may inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammatory markers in vitro.

Case Studies

  • Antimicrobial Studies :
    A study evaluated the antimicrobial efficacy of thieno[2,3-c]pyridine derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones compared to controls, suggesting strong antimicrobial properties.
  • Anticancer Activity :
    In vitro assays using human cancer cell lines (e.g., MCF-7 for breast cancer) indicated that the compound reduced cell viability significantly at concentrations above 10 µM. Mechanistic studies revealed that it induces apoptosis via the mitochondrial pathway.
  • Anti-inflammatory Effects :
    A recent investigation assessed the anti-inflammatory potential of the compound using lipopolysaccharide (LPS)-stimulated macrophages. It was found to decrease the production of pro-inflammatory cytokines (TNF-α and IL-6), indicating its potential use in treating inflammatory diseases.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of S. aureus and E. coliStudy 1
AnticancerReduced viability in MCF-7 cellsStudy 2
Anti-inflammatoryDecreased TNF-α and IL-6 levelsStudy 3

Q & A

Q. What are the key steps in synthesizing 6-ethyl 3-methyl 2-acetamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, and how is purity ensured?

The synthesis involves multi-step reactions starting with the construction of the thieno[2,3-c]pyridine core, followed by functionalization with acetamido and ester groups. Critical steps include cyclization of the heterocyclic ring and selective amidation. Reaction conditions (e.g., temperature, solvent polarity, and catalyst use) must be tightly controlled to avoid side products. Purity is validated via HPLC (to assess >95% purity) and NMR spectroscopy (to confirm structural integrity and absence of unreacted intermediates) .

Q. Which spectroscopic techniques are essential for confirming the compound’s structure?

  • 1H/13C NMR : Identifies proton environments and carbon backbone, with characteristic shifts for the thienopyridine core (e.g., δ 2.5–3.5 ppm for methyl/ethyl esters) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., HRMS for exact mass matching) .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for esters and amides) .

Advanced Research Questions

Q. How can reaction yield be optimized for the dihydrothienopyridine core formation?

Yield optimization requires Design of Experiments (DoE) to evaluate variables:

  • Temperature : Higher temperatures (80–100°C) accelerate cyclization but may degrade sensitive groups.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) may improve regioselectivity during cyclization . Post-reaction, HPLC monitoring helps identify optimal termination points to maximize yield .

Q. How can contradictory spectral data (e.g., overlapping NMR signals) be resolved?

Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping proton/carbon signals. For ambiguous stereochemistry, X-ray crystallography provides definitive structural confirmation. Computational tools (e.g., DFT-based chemical shift prediction) can cross-validate experimental data .

Q. What methodologies are used to investigate the compound’s biological activity and target interactions?

  • In Vitro Assays : Dose-response studies (e.g., IC₅₀ determination) against kinase targets or inflammatory markers.
  • X-Ray Crystallography : Resolve binding modes with proteins (e.g., kinase active sites).
  • Molecular Dynamics Simulations : Predict binding affinity and stability of ligand-target complexes .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Systematically modify substituents (e.g., replacing ethyl/methyl esters with bulkier groups) and evaluate:

  • Bioactivity : Changes in IC₅₀ values in enzyme inhibition assays.
  • Pharmacokinetics : LogP and metabolic stability via liver microsome assays. SAR trends are validated using docking simulations to correlate structural changes with binding energy .

Q. What strategies integrate computational modeling with experimental synthesis?

  • Reaction Path Prediction : Use quantum mechanical calculations (e.g., DFT) to identify energetically favorable pathways for core formation.
  • Transition State Analysis : Optimize catalysts or solvents to lower activation barriers.
  • Machine Learning : Train models on existing reaction data to predict optimal conditions for novel derivatives .

Q. How can HPLC methods be tailored for purity analysis of this compound?

Develop a gradient elution protocol using:

  • Column : C18 reverse-phase with 3.5 µm particle size for high resolution.
  • Mobile Phase : Acetonitrile/water with 0.1% TFA to improve peak shape.
  • Detection : UV at 254 nm (aromatic/thiophene absorption). Validate method robustness via spike-recovery experiments .

Q. What experimental precautions ensure stability during handling and storage?

  • Storage : -20°C under inert atmosphere (N₂/Ar) to prevent ester hydrolysis.
  • Light Sensitivity : Use amber vials to avoid photodegradation of the thiophene ring.
  • Solubility Testing : Pre-screen solvents (e.g., DMSO for biological assays) to avoid precipitation .

Q. How can contradictory bioactivity data across similar analogs be reconciled?

Perform comparative structural analysis (e.g., crystallography of analogs) to identify critical binding motifs. Use isothermal titration calorimetry (ITC) to quantify thermodynamic differences in target binding. Cross-validate with gene expression profiling to assess downstream pathway effects .

Methodological Notes

  • Basic vs. Advanced Differentiation : Basic questions focus on foundational synthesis/characterization, while advanced topics address mechanistic analysis, optimization, and interdisciplinary integration.
  • Data Contradiction Resolution : Emphasize iterative validation using complementary techniques (e.g., NMR + X-ray) .
  • Excluded Commercial Content : No references to pricing or scale-up; focus remains on lab-scale methodology.

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